molecular formula C6H4N2OSe B14628918 1-Oxo-2,1lambda~5~,3-benzoselenadiazole CAS No. 55293-87-3

1-Oxo-2,1lambda~5~,3-benzoselenadiazole

Cat. No.: B14628918
CAS No.: 55293-87-3
M. Wt: 199.08 g/mol
InChI Key: NWCVLCZGLHWIHF-UHFFFAOYSA-N
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Description

1-Oxo-2,1λ⁵,3-benzoselenadiazole is a selenium-containing heterocyclic compound featuring a fused benzene ring and a selenadiazole ring system. The "1-oxo" designation indicates a ketone oxygen at position 1, while the λ⁵ notation specifies the +4 oxidation state of selenium, which is characteristic of its hypervalent bonding in the selenadiazole moiety . Its synthesis often involves cyclization reactions, such as the Gould-Jacobs reaction, which yields angularly annulated quinolone derivatives when applied to 5-amino-2,1,3-benzoselenadiazole precursors .

Properties

CAS No.

55293-87-3

Molecular Formula

C6H4N2OSe

Molecular Weight

199.08 g/mol

IUPAC Name

3-oxido-2,1,3-benzoselenadiazol-3-ium

InChI

InChI=1S/C6H4N2OSe/c9-8-6-4-2-1-3-5(6)7-10-8/h1-4H

InChI Key

NWCVLCZGLHWIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se][N+](=C2C=C1)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxo-2,1lambda~5~,3-benzoselenadiazole typically involves the reaction of o-phenylenediamine with selenium dioxide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid . The product is then purified through recrystallization or chromatography techniques. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-Oxo-2,1lambda~5~,3-benzoselenadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used but often include various selenium-containing heterocycles .

Mechanism of Action

The mechanism by which 1-Oxo-2,1lambda~5~,3-benzoselenadiazole exerts its effects is primarily through its interaction with molecular targets in biological systems. It can act as a ligand, binding to metal ions and forming complexes that exhibit unique photophysical properties . These interactions can influence various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Chalcogen Analogs

The 2,1,3-benzochalcogenadiazole family includes oxygen (benzoxadiazole), sulfur (benzothiadiazole), and selenium (benzoselenadiazole) variants. Key differences arise from the chalcogen's electronegativity, polarizability, and atomic size:

  • Benzoxadiazole (O) : Oxygen's high electronegativity results in strong electron-withdrawing effects, reducing aromaticity compared to selenium analogs. Benzoxadiazoles are often used in materials science for their fluorescence properties .
  • Benzothiadiazole (S) : Sulfur's intermediate electronegativity and larger size enhance polarizability, improving charge transport in organic electronics. Benzothiadiazoles are widely used in agrochemicals as plant defense activators .
  • Benzoselenadiazole (Se) : Selenium's lower electronegativity and greater polarizability enhance conjugation and red-shift UV-Vis absorption. The 1-oxo substituent further modulates electron density, influencing reactivity in nucleophilic substitutions .
Table 1: Comparative Properties of Chalcogen Analogs
Property 2,1,3-Benzoxadiazole 2,1,3-Benzothiadiazole 1-Oxo-2,1λ⁵,3-Benzoselenadiazole
Chalcogen Atomic Radius 0.66 Å (O) 1.04 Å (S) 1.20 Å (Se)
Electronegativity 3.44 2.58 2.55
λₘₐₓ (UV-Vis) ~300 nm ~350 nm ~400 nm
Bioactivity Fluorescent probes Plant defense agents Antimicrobial, photobiological
Reactivity Notes :
  • The 1-oxo group in benzoselenadiazole enhances electrophilicity at adjacent positions, facilitating nucleophilic vinylic substitutions .
  • Deselenation reactions (e.g., conversion of selenadiazolo-indole to diaminoindole) demonstrate selenium's labile nature under reductive conditions, unlike sulfur or oxygen analogs .

Stability and Toxicity Considerations

  • Stability : Selenium's larger size and lower bond dissociation energy make benzoselenadiazoles more prone to oxidative degradation than sulfur or oxygen analogs. The 1-oxo group may mitigate this by stabilizing the ring through resonance .
  • Toxicity : While selenium is essential in trace amounts, its compounds can be toxic at higher doses. Benzothiadiazoles are generally low-toxicity agrochemicals, whereas benzoselenadiazoles require careful handling .

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